molecular formula C10H14N2O6 B1664183 5-Methyluridine CAS No. 1463-10-1

5-Methyluridine

Cat. No.: B1664183
CAS No.: 1463-10-1
M. Wt: 258.23 g/mol
InChI Key: DWRXFEITVBNRMK-JXOAFFINSA-N
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Description

5-Methyluridine, also known as ribothymidine or thymine riboside, is a pyrimidine nucleoside. It is the ribonucleoside counterpart to the deoxyribonucleoside thymidine, which lacks a hydroxyl group at the 2’ position. This compound contains a thymine base joined to a ribose pentose sugar . It is a white solid and is one of the most common modifications made to cellular RNA, occurring almost universally in position 54 of eukaryotic and bacterial tRNA .

Biochemical Analysis

Biochemical Properties

5-Methyluridine is one of the most common modifications made to cellular RNA . It almost universally occurs in position 54 (part of the T arm) of eukaryotic and bacterial tRNA, serving to stabilize the molecule . The same “T-loop” motif occurs in many other forms of noncoding RNA such as tmRNA and rRNA .

Cellular Effects

This compound modifications are obtained by methylation at the C5 position of uridine catalyzed by pyrimidine methylation transferase . This modification is related to the development of human diseases . Accurate identification of this compound modification sites from RNA sequences can contribute to the understanding of their biological functions and the pathogenesis of related diseases .

Molecular Mechanism

The molecular mechanism of this compound involves its role in stabilizing the structure of tRNA . It is introduced mainly by tRNA-specific methyltransferase 2A and 2B . The methylation of uridine to form this compound is a crucial step in the post-transcriptional modification of RNA .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound

Metabolic Pathways

This compound plays a pivotal role in various biological processes, including macromolecule synthesis, circadian rhythms, and inflammatory response . It is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG) .

Subcellular Localization

This compound is found almost universally in position 54 (part of the T arm) of eukaryotic and bacterial tRNA This suggests that it is localized in the cytoplasm where tRNA is typically found

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyluridine can be synthesized enzymatically from adenosine and thymine. The process involves a combination of adenosine deaminase, purine nucleoside phosphorylase, pyrimidine nucleoside phosphorylase, and xanthine oxidase. Adenosine is first converted into inosine by adenosine deaminase. This compound and hypoxanthine are then synthesized from inosine and thymine by purine nucleoside phosphorylase and pyrimidine nucleoside phosphorylase. The hypoxanthine formed is converted into urate via xanthine by xanthine oxidase .

Industrial Production Methods

In industrial settings, this compound can be produced using recombinant strains of Escherichia coli. These strains overexpress purine nucleoside phosphorylase, uridine phosphorylase, and thymidine phosphorylase. The cultures of these strains are used directly to synthesize this compound from thymine .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyluridine is unique due to its specific occurrence in the T arm of tRNA, which is not commonly seen in other nucleosides. This modification is crucial for the stability and proper functioning of tRNA molecules .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRXFEITVBNRMK-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163348
Record name Thymine riboside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ribothymidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1463-10-1
Record name 5-Methyluridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1463-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thymine riboside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymine riboside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyluridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.522
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THYMINE RIBOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS1409014A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ribothymidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183 - 187 °C
Record name Ribothymidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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